Hexadecyltrimethylammonium Bromide-d33
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Overview
Description
Hexadecyltrimethylammonium Bromide-d33, also known as cetyltrimethylammonium bromide-d33, is a deuterated form of hexadecyltrimethylammonium bromide. It is a cationic surfactant widely used in various scientific and industrial applications. The compound is characterized by its ability to form micelles in aqueous solutions, making it useful in a range of biochemical and molecular biology applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyltrimethylammonium Bromide-d33 can be synthesized through the quaternization of hexadecylamine with methyl bromide in the presence of a deuterated solvent. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of hexadecyltrimethylammonium bromide involves the reaction of hexadecylamine with methyl bromide in large-scale reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Hexadecyltrimethylammonium Bromide-d33 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide, typically under aqueous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: The major products include hexadecyltrimethylammonium iodide or other halide salts.
Oxidation: Products may include oxidized derivatives of the hexadecyl chain.
Reduction: Reduced forms of the compound, often with altered alkyl chain lengths.
Scientific Research Applications
Hexadecyltrimethylammonium Bromide-d33 is extensively used in scientific research due to its surfactant properties. Some key applications include:
Chemistry: Used as a phase-transfer catalyst in various organic reactions.
Biology: Employed in the isolation of high molecular weight DNA and RNA from plant and animal tissues.
Medicine: Utilized in the formulation of drug delivery systems and as an antiseptic agent.
Industry: Applied in the synthesis of nanoparticles and as a stabilizer in emulsions
Mechanism of Action
The primary mechanism of action of hexadecyltrimethylammonium bromide-d33 involves its ability to disrupt cell membranes due to its surfactant nature. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property is particularly useful in the extraction of nucleic acids and in antimicrobial applications .
Comparison with Similar Compounds
Hexadecyltrimethylammonium Bromide-d33 is often compared with other cationic surfactants such as:
Dodecyltrimethylammonium Bromide: Similar in structure but with a shorter alkyl chain, leading to different micelle formation properties.
Tetradecyltrimethylammonium Bromide: Also similar but with a slightly shorter alkyl chain, affecting its surfactant efficiency.
Octadecyltrimethylammonium Bromide: Has a longer alkyl chain, resulting in different solubility and micelle formation characteristics
This compound is unique due to its deuterated form, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other applications requiring isotopic labeling .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-tetracosadeuteriohexadecyl-tris(trideuteriomethyl)azanium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZYPRNAOMGNLH-NKQDAPHUSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCC.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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